Mezilamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mezilamine can be synthesized through a one-pot green method starting from 2-chloro-5-nitrobenzoic acid . The process involves converting the chloro group into a hydroxyl group using aqueous potassium hydroxide solution, followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst . This method is efficient, cost-effective, and suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Mezilamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is commonly used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound .
Scientific Research Applications
Mezilamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Primarily used to treat inflammatory bowel diseases.
Industry: Used in the formulation of various pharmaceutical products.
Mechanism of Action
The exact mechanism of action of mezilamine is not fully understood. it is believed to exert its effects through a local anti-inflammatory action on colonic epithelial cells . This compound modulates local chemical mediators of the inflammatory response, especially leukotrienes, and is also thought to be a free radical scavenger .
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: A prodrug that is metabolized into mezilamine and sulfapyridine in the colon.
Olsalazine: A dimer of this compound that is cleaved in the colon to release two molecules of this compound.
Balsalazide: Another prodrug that releases this compound in the colon.
Uniqueness
This compound is unique due to its direct anti-inflammatory action on the colonic mucosa, making it highly effective in treating inflammatory bowel diseases . Unlike its prodrugs, this compound does not require metabolic activation, which can lead to fewer side effects .
Properties
CAS No. |
50335-55-2 |
---|---|
Molecular Formula |
C11H18ClN5S |
Molecular Weight |
287.81 g/mol |
IUPAC Name |
4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C11H18ClN5S/c1-13-11-14-9(12)8(18-3)10(15-11)17-6-4-16(2)5-7-17/h4-7H2,1-3H3,(H,13,14,15) |
InChI Key |
ITYXRJDDBZMFAY-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |
Appearance |
Solid powder |
50335-55-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
74039-21-7 (unspecified hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine mezilamine mezilamine monohydrochloride O 6553 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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